molecular formula C10H10ClNO B14557395 2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene CAS No. 61957-12-8

2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene

Cat. No.: B14557395
CAS No.: 61957-12-8
M. Wt: 195.64 g/mol
InChI Key: NKMHUQDYZCGTIT-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to an indene ring system, which is further substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene typically involves the nitration of 2-chloro-2-methyl-2,3-dihydro-1H-indene followed by the reduction of the nitro group to a nitroso group. The reaction conditions often require the use of strong acids and reducing agents. For example, the nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using zinc dust and acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aqueous sodium hydroxide or amine solutions at elevated temperatures.

Major Products Formed

    Oxidation: 2-Chloro-2-methyl-1-nitro-2,3-dihydro-1H-indene.

    Reduction: 2-Chloro-2-methyl-1-amino-2,3-dihydro-1H-indene.

    Substitution: 2-Hydroxy-2-methyl-1-nitroso-2,3-dihydro-1H-indene or 2-Amino-2-methyl-1-nitroso-2,3-dihydro-1H-indene.

Scientific Research Applications

2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive nitroso group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene involves the interaction of its nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-nitroso-2,3-dihydro-1H-indene: Similar structure but lacks the chlorine atom.

    2-Chloro-2-methyl-1-nitroso-1H-indene: Similar structure but differs in the position of the nitroso group.

    2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indole: Similar structure but contains an indole ring instead of an indene ring.

Uniqueness

2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene is unique due to the combination of its nitroso group, chlorine atom, and indene ring system

Properties

CAS No.

61957-12-8

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-chloro-2-methyl-1-nitroso-1,3-dihydroindene

InChI

InChI=1S/C10H10ClNO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12-13/h2-5,9H,6H2,1H3

InChI Key

NKMHUQDYZCGTIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1N=O)Cl

Origin of Product

United States

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